molecular formula C9H21N B1593956 N,1,5-Trimethylhexylamine CAS No. 503-00-4

N,1,5-Trimethylhexylamine

Cat. No.: B1593956
CAS No.: 503-00-4
M. Wt: 143.27 g/mol
InChI Key: KYMRGVJAIFPUPQ-UHFFFAOYSA-N
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Description

N,1,5-Trimethylhexylamine is a tertiary amine with the molecular formula C9H21N. It is a colorless liquid with a strong odor and is soluble in water and organic solvents. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,1,5-Trimethylhexylamine can be synthesized through the alkylation of hexylamine with methyl iodide under basic conditions. The reaction typically involves heating hexylamine with methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves the continuous flow process where hexylamine and methyl iodide are reacted in a controlled environment. The reaction mixture is then purified through distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N,1,5-Trimethylhexylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or amine oxides.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenated compounds or alkyl halides are typically used as reagents.

Major Products Formed:

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

N,1,5-Trimethylhexylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals

Mechanism of Action

The mechanism of action of N,1,5-Trimethylhexylamine involves its interaction with various molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, modulating their activity and function .

Comparison with Similar Compounds

    Hexylamine: A primary amine with similar alkyl chain length but different reactivity due to the absence of additional methyl groups.

    Trimethylamine: A tertiary amine with a shorter alkyl chain, exhibiting different physical and chemical properties.

    Dimethylhexylamine: A secondary amine with similar alkyl chain length but different substitution pattern.

Uniqueness: N,1,5-Trimethylhexylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its tertiary amine structure makes it more resistant to oxidation and reduction compared to primary and secondary amines. Additionally, its solubility in both water and organic solvents enhances its versatility in various applications .

Properties

IUPAC Name

N,6-dimethylheptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-8(2)6-5-7-9(3)10-4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMRGVJAIFPUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311865
Record name N,6-Dimethyl-2-heptanamine
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Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-00-4
Record name N,6-Dimethyl-2-heptanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexylamine, N,1,5-trimethyl-
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Record name NSC27123
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27123
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Record name N,6-Dimethyl-2-heptanamine
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Record name N,1,5-trimethylhexylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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